4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with acetyl, ethyl, and methyl groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base, followed by acetylation and subsequent carboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrrole: Similar in structure but lacks the acetyl and carboxylic acid groups.
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Similar but without the acetyl and ethyl substitutions.
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester: An ester derivative with similar properties.
Uniqueness
4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-acetyl-1-ethyl-3,5-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-5-12-7(3)9(8(4)13)6(2)10(12)11(14)15/h5H2,1-4H3,(H,14,15) |
InChI Key |
QYZRZKKHEQCKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)O)C)C(=O)C)C |
Origin of Product |
United States |
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